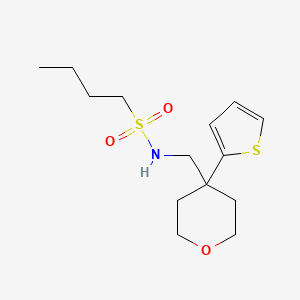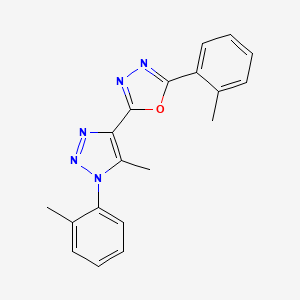
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The papers provided do not directly address the synthesis of 2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate. However, they do describe the use of trifluoromethyl groups in synthesis. For example, magnesium 2,2,2-trifluoroacetate [Mg(OOCCF3)2] is used as an efficient catalyst in the multicomponent condensation reactions to synthesize carbamate derivatives, which suggests that trifluoromethyl-containing catalysts can be effective in promoting such reactions .
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, the papers provide information on the structural aspects of related compounds. For instance, the synthesis of a 5-carbaphosphatrane derivative containing a four-membered ring demonstrates the potential for trifluoromethyl groups to be incorporated into complex ring structures, which may influence the overall molecular geometry and electronic distribution .
Chemical Reactions Analysis
The papers describe various chemical reactions involving trifluoromethyl groups. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is shown to play a crucial role in catalyzing dehydrative amidation between carboxylic acids and amines, which could be relevant to understanding how trifluoromethyl groups might affect the reactivity of carbamates . Additionally, the reaction of a phosphorylated trifluoromethyl compound with chloral to yield a 5-carbaphosphatrane derivative indicates that trifluoromethyl groups can participate in complex reactions leading to the formation of novel ring structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the papers. However, the presence of trifluoromethyl groups in compounds is known to influence their properties, such as increasing their lipophilicity and chemical stability. The use of magnesium 2,2,2-trifluoroacetate as a catalyst suggests that trifluoromethyl groups can enhance the efficiency of certain chemical reactions, potentially affecting the yield and purity of the synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Substitution Reactions
Directed lithiation of carbamate compounds has been explored for the synthesis of substituted products. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate facilitates the introduction of various electrophiles, yielding high yields of the corresponding substituted products. This methodology suggests potential for versatile functionalization strategies in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Difluorinated Polyols
Research into the synthesis of difluorinated polyols using a cleavable carbamate has shown that trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate can undergo smooth dehydrofluorination–metallation followed by addition to aldehydes. This process enables the production of a range of allylic alcohols, which, after further reactions, yield difluorinated polyols. This application underscores the utility of such carbamates in the synthesis of complex organic molecules with potential pharmaceutical relevance (Balnaves, Percy, & Palmer, 1999).
Metabolism of Carbamates
Studies on the metabolism of carbamates, including compounds like N:N-dimethyl- p -nitrophenyl carbamate, reveal the involvement of enzyme systems in rat liver microsomes. These enzymes, requiring TPNH and oxygen, metabolize carbamates to products extractable into organic solvents, demonstrating the biological interactions and potential toxicity mechanisms of carbamates in living organisms (Hodgson & Casida, 1961).
Chromatographic Techniques for Carbamate Detection
Advancements in chromatographic techniques have enabled the resolution, sensitivity, and selectivity required for the determination of carbamate insecticides in complex samples. High-performance liquid chromatography (HPLC) coupled with post-column fluorometric labeling techniques allows for the detection of carbamates at nanogram levels, highlighting the importance of analytical chemistry in monitoring environmental and food safety (Krause, 1979).
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-ethyl-N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-16(10-7-5-4-6-9(10)2)11(17)18-8-12(13,14)15/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGCSJPWLWACOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)



![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)